molecular formula C29H28ClN3O3 B2709892 2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide CAS No. 1223847-63-9

2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide

Cat. No.: B2709892
CAS No.: 1223847-63-9
M. Wt: 502.01
InChI Key: HKVABNSHGAJZSI-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-derived acetamide characterized by a 2-chlorobenzyl substituent at the N1 position of the quinazolin-2,4-dione core and a cyclohexyl acetamide moiety at the para position of the phenyl ring. Quinazolinones are known for their diverse pharmacological activities, including antiviral, anticonvulsant, and herbicidal properties . Structural analogs in the literature suggest that such modifications influence bioactivity and pharmacokinetics .

Properties

IUPAC Name

2-[4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O3/c30-25-12-6-4-8-21(25)19-32-26-13-7-5-11-24(26)28(35)33(29(32)36)23-16-14-20(15-17-23)18-27(34)31-22-9-2-1-3-10-22/h4-8,11-17,22H,1-3,9-10,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVABNSHGAJZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinazoline core substituted with a chlorobenzyl group and a cyclohexylacetamide moiety. The presence of the 2,4-dioxo functional groups in the quinazoline framework contributes to its biological activities. The structural formula can be represented as follows:

C20H24ClN3O3\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_3

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC20_{20}H24_{24}ClN3_3O3_3
Molecular Weight393.87 g/mol
Functional GroupsDioxo, Quinazoline, Chlorobenzyl
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, several quinazoline derivatives were tested against common pathogens. The results suggested that the compound exhibited moderate to strong activity against S. aureus , particularly when compared to standard antibiotics.

Anticancer Activity

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in cancer cell proliferation and survival. Compounds structurally related to the target molecule have been shown to inhibit this pathway effectively.

  • Inhibition of PI3K/Akt Pathway : The compound may induce apoptosis in cancer cells by repressing Akt and mTOR activities.
  • Cell Cycle Arrest : Studies indicate that similar compounds can cause cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), leading to increased cell death.

Table 2: Biological Activities and Mechanisms

Activity TypeTarget Pathogen/Cell LineMechanism of Action
AntimicrobialS. aureusDisruption of cell wall synthesis
AnticancerMCF-7, PC-3Inhibition of PI3K/Akt/mTOR pathway
Apoptosis InductionVarious cancer cellsInduction of cell cycle arrest

Research Findings

A recent publication highlighted the synthesis and biological evaluation of various quinazoline derivatives, emphasizing their potential as lead compounds for drug development. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure.

Key Findings:

  • Efficacy Against MRSA : Certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
  • Structure-Activity Relationship : Variations in substituents significantly impacted antimicrobial potency, with halogenated phenyl groups enhancing activity due to increased lipophilicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Data Table: Key Structural and Functional Comparisons

Compound Name / ID N1 Substituent Acetamide Substituent Molecular Weight (g/mol) Reported Activity Source
Target Compound 2-Chlorobenzyl Cyclohexyl ~481.3 (estimated) Not reported N/A
Compound 1 () 2,4-Dichlorophenylmethyl N-[(2,4-Dichlorophenyl)methyl] 406.3 Anticonvulsant
Compound 4a () 4-Fluorobenzyl 4-Fluorobenzyloxy 542.5 Not specified
Compound 45 () 4-Dimethylaminobenzyl Oxetan-3-ylmethyl 532.6 RSV inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () N/A Thiazol-2-yl 303.2 Structural study

Research Implications and Limitations

  • Structural Advantages : The cyclohexyl acetamide in the target compound may enhance metabolic stability over ’s thiazolyl group, which is prone to oxidation .
  • Activity Gaps: Unlike ’s compound 45, the absence of a dimethylamino group in the target compound may reduce antiviral potency .

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